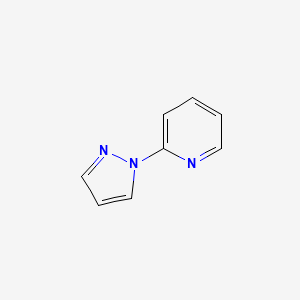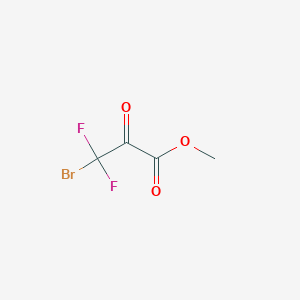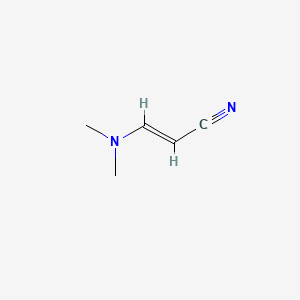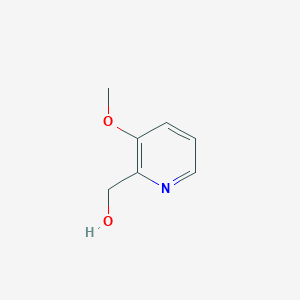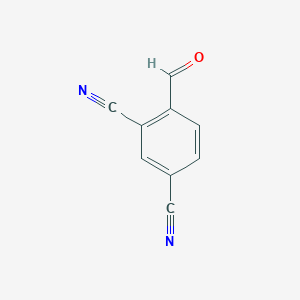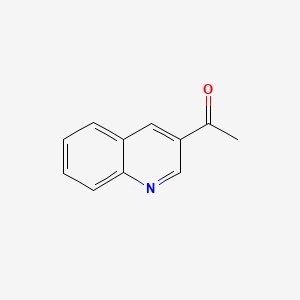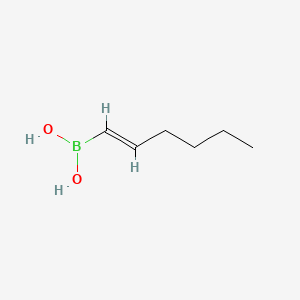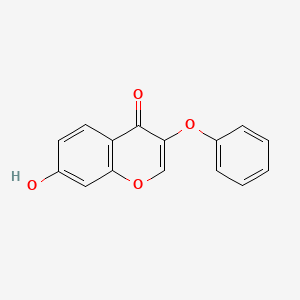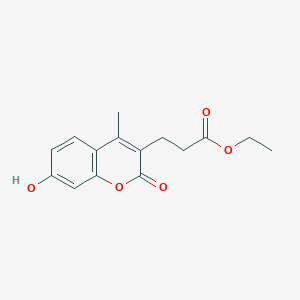![molecular formula C10H6ClN3 B1336189 4-chloro-5H-pyrimido[5,4-b]indole CAS No. 98792-02-0](/img/structure/B1336189.png)
4-chloro-5H-pyrimido[5,4-b]indole
Descripción general
Descripción
4-Chloro-5H-pyrimido[5,4-b]indole is a heterocyclic organic compound with the molecular formula C10H6ClN3 . It has a molecular weight of 203.63 g/mol .
Synthesis Analysis
A simple and facile synthetic strategy for the construction of a series of structurally interesting tricyclic-fused N-alkyl-9H-pyrimido[4,5-b]indol-2-amines has been successfully achieved . This synthesis is based on the annulation reaction between readily available 2-chloroindole-3-carbaldehydes or 3-acetyl-2-chloroindoles and guanidine nitrate using KOH as the base in refluxing EtOH medium .Molecular Structure Analysis
The InChI code for 4-chloro-5H-pyrimido[5,4-b]indole is 1S/C10H6ClN3/c11-10-9-8(12-5-13-10)6-3-1-2-4-7(6)14-9/h1-5,14H . The InChI key is RDAAOOPSZHGKFQ-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Pharmaceutical Development
4-chloro-5H-pyrimido[5,4-b]indole: derivatives exhibit significant biological activities, which make them valuable in the development of new pharmaceuticals. They have been identified to possess antifungal and hypoglycemic activities , and show potential in the treatment of atherosclerosis . The versatility of this compound allows for the synthesis of various biologically active molecules, contributing to the advancement of medicinal chemistry.
Organic Synthesis
This compound serves as a crucial building block in organic synthesis, particularly in the construction of complex heterocyclic structures. It is used in multicomponent reactions to synthesize a wide array of heterocyclic compounds, which are essential in creating new molecules with potential chemical and biomedical relevance .
Antiviral Research
Indole derivatives, including 4-chloro-5H-pyrimido[5,4-b]indole , have shown promise as antiviral agents. They have been reported to inhibit influenza A and possess activity against Coxsackie B4 virus, highlighting their potential in antiviral drug development .
Anti-inflammatory Applications
The motif of 4-chloro-5H-pyrimido[5,4-b]indole is found in compounds with anti-inflammatory properties. These derivatives can be instrumental in creating new treatments for inflammatory diseases, offering an alternative to traditional anti-inflammatory drugs .
Antimicrobial and Antimalarial Agents
Research has indicated that 4-chloro-5H-pyrimido[5,4-b]indole derivatives can function as antimicrobial and antimalarial agents. Their ability to inhibit the growth of various pathogens makes them valuable in the fight against infectious diseases .
Cytotoxic Inhibitors
Compounds featuring the 4-chloro-5H-pyrimido[5,4-b]indole structure have been explored as cytotoxic inhibitors, which are crucial in cancer research. They offer a pathway to developing new oncological therapies that target cancer cells while sparing healthy tissue .
Nucleoside Analogues
The compound has been utilized in the synthesis of sugar-modified pyrimido[4,5-b]indole nucleosides. These nucleosides are important in the study of genetic material and have applications in antiviral therapies and cancer treatment .
Safety And Hazards
Propiedades
IUPAC Name |
4-chloro-5H-pyrimido[5,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-10-9-8(12-5-13-10)6-3-1-2-4-7(6)14-9/h1-5,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAAOOPSZHGKFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420750 | |
| Record name | 4-chloro-5H-pyrimido[5,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5H-pyrimido[5,4-b]indole | |
CAS RN |
98792-02-0 | |
| Record name | 4-chloro-5H-pyrimido[5,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the synthetic route for obtaining 4-chloro-5H-pyrimido[5,4-b]indole?
A1: The synthesis of 4-chloro-5H-pyrimido[5,4-b]indole begins with ethyl 3-aminoindole-2-carboxylate. This compound is reacted with formamide to yield 5H-pyrimido[5,4-b]indol-4-one []. Subsequent treatment of 5H-pyrimido[5,4-b]indol-4-one with phosphorus oxychloride results in the formation of 4-chloro-5H-pyrimido[5,4-b]indole with a yield of 70% [].
Q2: How does the reactivity of 4-chloro-5H-pyrimido[5,4-b]indole compare to 5H-pyrimido[5,4-b]indole-4-thione?
A3: The research highlights that 4-chloro-5H-pyrimido[5,4-b]indole reacts with amines like morpholine and piperidine to produce the corresponding 4-amino-5H-pyrimido[5,4-b]indoles []. In contrast, 5H-pyrimido[5,4-b]indole-4-thione reacts with hydrazine to generate 4-hydrazino-5H-pyrimido[5,4-b]indole []. This difference in reactivity highlights the influence of the substituent at the 4-position on the chemical behavior of these compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






